molecular formula C20H30O5 B1237206 prostaglandin I3 CAS No. 68794-57-0

prostaglandin I3

Cat. No. B1237206
CAS RN: 68794-57-0
M. Wt: 350.4 g/mol
InChI Key: NCYSTSFUYSFMEO-OBLTVXDOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGI3 is a prostanoid.

Scientific Research Applications

Pharmacology and Clinical Applications Prostaglandin I3, along with other prostaglandins, has been a focal point in biomedical research due to its diverse pharmacological effects and potential clinical applications. Prostaglandins are involved in the regulation of blood pressure, and their vascular effects suggest therapeutic potential in the treatment of hypertension and peripheral vascular disease. Additionally, their bronchodilator effect might make them useful in asthma treatment (Karim & Hillier, 2012).

Role in Inflammation Prostaglandins, including prostaglandin I3, mediate various homeostatic functions and pathogenic mechanisms, notably inflammation. They are produced from arachidonic acid and are involved in the promotion and resolution of inflammation, which has clinical relevance for conditions like atherosclerosis and vascular injury (Ricciotti & FitzGerald, 2011).

Receptor Studies Prostaglandin receptors, including those for prostaglandin I3, play a crucial role in various physiological responses. Research on the cloning and expression of these receptors has revealed their presence in multiple tissues and their involvement in diverse signaling pathways (Yang et al., 1993).

Therapeutic Applications Prostaglandin I3 and its analogs have found applications in clinical settings, such as the treatment of sensorineural hearing loss. Their involvement in various physiological processes opens avenues for their therapeutic use in diseases affecting the cardiovascular system, renal function, and more (Hori et al., 2009).

Eicosanoid Biology Prostaglandin I3, as part of the broader category of prostaglandins, contributes to eicosanoid biology. It plays a role in inflammation, pain, and fever, and insights into its functions have implications for understanding and treating various diseases (Funk, 2001).

properties

CAS RN

68794-57-0

Product Name

prostaglandin I3

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

NCYSTSFUYSFMEO-OBLTVXDOSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Canonical SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

synonyms

PGI3
prostaglandin I3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prostaglandin I3
Reactant of Route 2
prostaglandin I3
Reactant of Route 3
prostaglandin I3
Reactant of Route 4
prostaglandin I3
Reactant of Route 5
prostaglandin I3
Reactant of Route 6
prostaglandin I3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.